molecular formula C10H13N5OS B11013133 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrazol-1-yl)butanamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrazol-1-yl)butanamide

Cat. No.: B11013133
M. Wt: 251.31 g/mol
InChI Key: PCFKEJRJQYXLSK-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrazol-1-yl)butanamide is a synthetic organic compound that features a thiadiazole ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrazol-1-yl)butanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine under acidic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable 1,3-dicarbonyl compound with hydrazine.

    Coupling Reaction: The final step involves coupling the thiadiazole and pyrazole rings through a butanamide linker. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrazol-1-yl)butanamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Agriculture: It can be used as a pesticide or herbicide due to its potential bioactivity against pests and weeds.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrazol-1-yl)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific disease or condition being targeted.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrazol-1-yl)butanamide: Features both thiadiazole and pyrazole rings.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-imidazol-1-yl)butanamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-triazol-1-yl)butanamide: Similar structure but with a triazole ring instead of a pyrazole ring.

Uniqueness

This compound is unique due to the combination of the thiadiazole and pyrazole rings, which may confer specific bioactivity and chemical properties not found in similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C10H13N5OS

Molecular Weight

251.31 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrazol-1-ylbutanamide

InChI

InChI=1S/C10H13N5OS/c1-8-13-14-10(17-8)12-9(16)4-2-6-15-7-3-5-11-15/h3,5,7H,2,4,6H2,1H3,(H,12,14,16)

InChI Key

PCFKEJRJQYXLSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCN2C=CC=N2

Origin of Product

United States

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